molecular formula C31H33N3O6S B1683622 Zafirlukast CAS No. 107753-78-6

Zafirlukast

Cat. No. B1683622
CAS RN: 107753-78-6
M. Wt: 575.7 g/mol
InChI Key: YEEZWCHGZNKEEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zafirlukast is an orally administered leukotriene receptor antagonist (LTRA) used for the chronic treatment of asthma . It is often used in conjunction with an inhaled steroid and/or long-acting bronchodilator . It is available as a tablet and is usually dosed twice daily . It is also used off-label in managing chronic urticaria, preventing exercise-induced bronchospasm, and allergic rhinitis .


Molecular Structure Analysis

Zafirlukast has a complex molecular structure with the chemical formula C31H33N3O6S . It has a molar mass of 575.68 g/mol . The structure includes various functional groups such as ester, carbamate, and sulfonyl .


Chemical Reactions Analysis

Zafirlukast undergoes various chemical reactions in the body. It is extensively hepatically metabolized by an enzyme called CYP2C9 . Zafirlukast inhibits the action of CYP3A4, leading to drug-drug interactions with other drugs that are metabolized by CYP3A4 .


Physical And Chemical Properties Analysis

Zafirlukast is a solid substance . It has good solubility in DMSO (90 mg/mL) . It should be stored in a dry and well-ventilated place .

Scientific Research Applications

Treatment of Asthma

Zafirlukast is widely used as an adjuvant treatment for asthma . It is a CysLTR1 antagonist that helps control eicosanoid signaling . In vitro studies have shown that Zafirlukast can antagonize the contractile activity of three leukotrienes (LTC 4, LTD 4, and LTE 4) in conducting airway smooth muscle from laboratory animals and humans .

Promotion of Mitochondrial Respiration

Zafirlukast has been found to promote mitochondrial respiration by stimulating mitochondrial biogenesis in human bronchial epithelial cells . This is evidenced by increased mitochondrial mass and mtDNA/nDNA . It increases the expression of PGC-1α, NRF1, and TFAM at both the mRNA and protein levels .

Enhancement of Mitochondrial Function

Zafirlukast enhances mitochondrial function by promoting mitochondrial biogenesis in human bronchial epithelial cells . It does this through upregulating the expression of PGC-1α and activating the CREB pathway .

Treatment of Chronic Lung Diseases

Loss of mitochondrial function and decreased mitochondrial biogenesis play pivotal roles in the initiation and progression of chronic lung diseases . Zafirlukast, by maintaining mitochondrial function and homeostasis, might have potential in the treatment of these diseases .

Induction of Oxidative Cell Death in Renal Carcinoma Cells

Zafirlukast induces VHL-dependent and TNFα-independent non-apoptotic and non-necroptotic cell death in clear cell renal carcinoma cells . This cell death can be rescued with antioxidants and the PARP-1 inhibitor Olaparib, and additionally relies on HIF-2α .

Sensitization of VHL Wild-Type Cells to Cell Death

MG-132-mediated proteasome inhibition sensitizes VHL wild-type cells to Zafirlukast-induced cell death . Inhibition of HIF-2α rescues Zafirlukast- and MG-132-triggered cell death .

Mechanism of Action

Target of Action

Zafirlukast primarily targets the Cysteinyl Leukotriene Receptor 1 (CysLT1) . This receptor plays a crucial role in the pathophysiology of asthma, including airway edema, smooth muscle constriction, and altered cellular activity associated with the inflammatory process .

Mode of Action

Zafirlukast is a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD4 and LTE4), components of slow-reacting substance of anaphylaxis (SRSA) . By blocking the action of the cysteinyl leukotrienes on the CysLT1 receptors, Zafirlukast reduces constriction of the airways, build-up of mucus in the lungs, and inflammation of the breathing passages .

Biochemical Pathways

Zafirlukast, like other Leukotriene Receptor Antagonists (LTRAs), works by inhibiting the immune system . Through its action on inflammatory cells in the lungs, Zafirlukast reduces the production of inflammatory mediators that are implicated in the pathogenesis of asthma . Additionally, Zafirlukast has been found to modulate the activities of both soluble Epoxide Hydrolase (sEH) and Peroxisome Proliferator-Activated Receptor γ (PPARγ), two targets known to play an important role in cardiovascular diseases and the metabolic syndrome .

Pharmacokinetics

Zafirlukast is orally administered and its pharmacokinetics are best described by a two-compartment model . Maximum plasma concentrations (Cmax) are achieved 3 hours after a single oral dose . The absolute bioavailability of Zafirlukast is unknown, but coadministration with food reduces bioavailability by approximately 40% . Zafirlukast binds to plasma proteins (>99%), predominantly to albumin, and has a mean terminal elimination half-life of approximately 10 hours . It undergoes extensive hepatic metabolism, primarily through hydroxylation by cytochrome P450 (CYP) 2C9 . Zafirlukast is mainly eliminated in the feces, while urinary excretion accounts for less than 10% of an orally administered dose .

Result of Action

The molecular and cellular effects of Zafirlukast’s action include reduced constriction of the airways, decreased mucus build-up in the lungs, and reduced inflammation of the breathing passages . It also triggers moderate lipid accumulation compared to rosiglitazone and upregulates PPARγ target genes .

Action Environment

The action, efficacy, and stability of Zafirlukast can be influenced by various environmental factors. For instance, coadministration with food reduces its bioavailability by approximately 40% . Furthermore, its clearance is reduced in patients with hepatic impairment . Genetic differences in LTC4 synthase and CYP2C9 may also influence how an individual reacts to Zafirlukast treatment .

Safety and Hazards

Zafirlukast is contraindicated in patients who are hypersensitive to it or any of its inactive ingredients . It is also contraindicated in patients with hepatic impairment . Cases of life-threatening hepatic failure have been reported in patients treated with zafirlukast . It may cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

cyclopentyl N-[3-[[2-methoxy-4-[(2-methylphenyl)sulfonylcarbamoyl]phenyl]methyl]-1-methylindol-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N3O6S/c1-20-8-4-7-11-29(20)41(37,38)33-30(35)22-13-12-21(28(17-22)39-3)16-23-19-34(2)27-15-14-24(18-26(23)27)32-31(36)40-25-9-5-6-10-25/h4,7-8,11-15,17-19,25H,5-6,9-10,16H2,1-3H3,(H,32,36)(H,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEEZWCHGZNKEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5023746
Record name Zafirlukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

575.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Zafirlukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9.62e-04 g/L
Record name Zafirlukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Zafirlukast is a selective and competitive receptor antagonist of leukotriene D4 and E4 (LTD4 and LTE4), components of slow-reacting substance of anaphylaxis (SRSA). Cysteinyl leukotriene production and receptor occupation have been correlated with the pathophysiology of asthma, including airway edema, smooth muscle constriction, and altered cellular activity associated with the inflammatory process, which contribute to the signs and symptoms of asthma.
Record name Zafirlukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00549
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Zafirlukast

CAS RN

107753-78-6
Record name Zafirlukast
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107753-78-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zafirlukast [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107753786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zafirlukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00549
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zafirlukast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-Cyclopentyloxycarbonylamino-1-methylindol-3-ylmethyl)-3-methoxy-N-o-tolylsulphonylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZAFIRLUKAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ629S5L50
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Zafirlukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

139 °C
Record name Zafirlukast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00549
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zafirlukast
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zafirlukast
Reactant of Route 2
Reactant of Route 2
Zafirlukast
Reactant of Route 3
Reactant of Route 3
Zafirlukast
Reactant of Route 4
Reactant of Route 4
Zafirlukast
Reactant of Route 5
Reactant of Route 5
Zafirlukast
Reactant of Route 6
Reactant of Route 6
Zafirlukast

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.